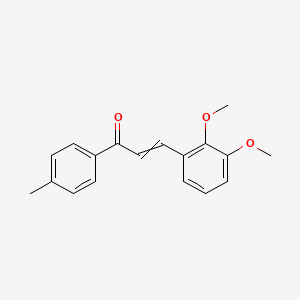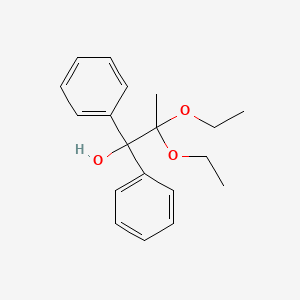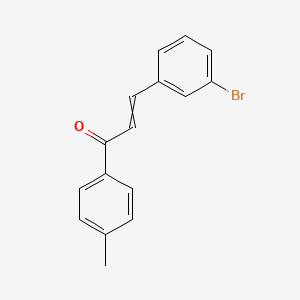![molecular formula C26H28N2O3S2 B11964205 isobutyl (2E)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964205.png)
isobutyl (2E)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl (2E)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl (2E)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include isobutylamine, 4-isopropylbenzaldehyde, and 2-thiophenecarboxylic acid. The synthesis may involve:
Condensation Reactions: Combining the aldehyde with the amine to form an imine intermediate.
Cyclization: Formation of the thiazolopyrimidine ring through cyclization reactions.
Esterification: Introduction of the carboxylate group via esterification.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification Techniques: Advanced purification techniques such as chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Isobutyl (2E)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of isobutyl (2E)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interaction with genetic material to influence gene expression.
類似化合物との比較
Similar Compounds
Similar compounds to isobutyl (2E)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate include other thiazolopyrimidines with varying substituents. Examples include:
Thiazolopyrimidine A: With different alkyl or aryl groups.
Thiazolopyrimidine B: With different heterocyclic rings.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These unique features may enhance its efficacy in specific applications compared to other similar compounds.
特性
分子式 |
C26H28N2O3S2 |
|---|---|
分子量 |
480.6 g/mol |
IUPAC名 |
2-methylpropyl (2E)-7-methyl-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H28N2O3S2/c1-15(2)14-31-25(30)22-17(5)27-26-28(23(22)20-7-6-12-32-20)24(29)21(33-26)13-18-8-10-19(11-9-18)16(3)4/h6-13,15-16,23H,14H2,1-5H3/b21-13+ |
InChIキー |
MGDZHZGIVSTADI-FYJGNVAPSA-N |
異性体SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/SC2=N1)C4=CC=CS4)C(=O)OCC(C)C |
正規SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=N1)C4=CC=CS4)C(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-](/img/structure/B11964127.png)
![3-[(Ethylcarbamothioyl)sulfanyl]propanoic acid](/img/structure/B11964131.png)

![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964140.png)


![Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-](/img/structure/B11964159.png)
![(5E)-5-(4-butoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964170.png)




![(5E)-5-[4-(benzyloxy)benzylidene]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964195.png)
